3-[(2,6-Dimethylphenyl)methoxy]azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-[(2,6-dimethylphenyl)methoxy]azetidine |
InChI |
InChI=1S/C12H17NO/c1-9-4-3-5-10(2)12(9)8-14-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
FERGRRLOLLUPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)COC2CNC2 |
Origin of Product |
United States |
Foundational & Exploratory
Therapeutic Potential of 3-[(2,6-Dimethylphenyl)methoxy]azetidine: A Rigidified Pharmacophore for CNS and Pain Targets
Topic: Therapeutic potential of 3-[(2,6-Dimethylphenyl)methoxy]azetidine in medicinal chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
In the landscape of modern medicinal chemistry, 3-[(2,6-Dimethylphenyl)methoxy]azetidine (referred to herein as DMAZ ) represents a high-value "privileged scaffold." It combines the metabolic resilience of the 2,6-dimethylphenyl (xylyl) moiety with the conformational rigidity of the azetidine ring. This compound serves as a conformationally constrained bioisostere of flexible amino-ether drugs (e.g., Mexiletine), offering enhanced selectivity for Voltage-Gated Sodium Channels (Nav) and Monoamine Transporters (MATs) . This whitepaper analyzes the structural advantages, synthetic pathways, and therapeutic applications of DMAZ, specifically in the context of neuropathic pain and CNS disorders.
Chemical Profile & Structural Logic[1]
The "Azetidine Advantage"
The azetidine ring is increasingly utilized to replace larger heterocycles (pyrrolidine, piperidine) or flexible alkyl chains.
-
Lipophilicity Modulation: Azetidine lowers logP/logD values compared to piperidine analogs, improving metabolic stability and reducing off-target hERG inhibition.
-
Vector Rigidity: The 4-membered ring locks the ether oxygen vector, reducing the entropic penalty of binding to the target pocket.
The Xylyl Moiety (2,6-Dimethylphenyl)
The inclusion of the 2,6-dimethylphenyl group is a deliberate medicinal chemistry tactic:
-
Metabolic Blockade: The methyl groups at the ortho positions sterically hinder CYP450-mediated hydroxylation, significantly extending half-life (
). -
Pharmacophore Alignment: This motif mimics the hydrophobic domain of Class Ib antiarrhythmics and local anesthetics, critical for binding to the local anesthetic receptor site within the pore of Nav channels.
Physicochemical Properties (Predicted)
| Property | Value | Implication |
| Molecular Weight | ~191.27 Da | Fragment-like, high ligand efficiency (LE). |
| cLogP | 2.1 - 2.4 | Optimal for CNS penetration (BBB permeable). |
| TPSA | ~21 Ų | High membrane permeability. |
| pKa (Base) | ~9.5 | Predominantly cationic at physiological pH (mimics Na+). |
Therapeutic Targets & Mechanism of Action[2]
Primary Target: Voltage-Gated Sodium Channels (Nav1.7 / Nav1.8)
DMAZ functions as a state-dependent blocker of sodium channels. The protonated azetidine nitrogen binds to the conserved residues in the inner pore (DIV-S6 segment), while the lipophilic xylyl tail interacts with the hydrophobic fenestrations.
-
Indication: Neuropathic Pain (e.g., Diabetic Neuropathy, Trigeminal Neuralgia).
-
Mechanism: Stabilizes the inactivated state of the channel, preventing high-frequency firing of nociceptors without blocking normal nerve conduction.
Secondary Target: Monoamine Reuptake Inhibition
The structural homology to benztropine and reboxetine analogs suggests affinity for:
-
Norepinephrine Transporter (NET): Inhibition increases synaptic norepinephrine, relevant for depression and neuropathic pain modulation.
-
Dopamine Transporter (DAT): Potential utility in ADHD or narcolepsy, though selectivity ratios must be tuned via N-substitution.
Visualizing the Pain Signaling Blockade
The following diagram illustrates the intervention point of DMAZ within the nociceptive signaling pathway.
Figure 1: Mechanism of Action. DMAZ inhibits the voltage-gated sodium channel Nav1.7, halting the propagation of pain signals from the periphery to the CNS.
Experimental Protocols
Chemical Synthesis of DMAZ
Objective: Synthesize 3-[(2,6-Dimethylphenyl)methoxy]azetidine hydrochloride.
Reagents:
-
1-Boc-3-hydroxyazetidine (CAS: 141699-55-0)
-
2,6-Dimethylbenzyl bromide (CAS: 1838-09-1)
-
Sodium Hydride (NaH), 60% dispersion
-
Trifluoroacetic acid (TFA) or HCl/Dioxane
Protocol:
-
Ether Formation (Williamson Ether Synthesis):
-
Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0°C.
-
Add NaH (1.2 eq) portion-wise under
atmosphere. Stir for 30 min to form the alkoxide. -
Dropwise add 2,6-Dimethylbenzyl bromide (1.1 eq) in DMF.
-
Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Add ice water carefully. Extract with EtOAc (3x).[1] Wash organics with LiCl (5%) and Brine. Dry over
.[2] -
Purification: Flash chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate.
-
-
Deprotection:
-
Dissolve intermediate in DCM.
-
Add TFA (10 eq) or 4M HCl in Dioxane at 0°C. Stir for 2 hours.
-
Concentrate in vacuo. Triturate with Et2O to obtain the white solid hydrochloride salt.
-
In Vitro Nav1.7 Inhibition Assay (Patch Clamp)
Objective: Determine the
System: HEK293 cells stably expressing hNav1.7. Protocol:
-
Preparation: Maintain cells in DMEM with G418 selection.
-
Electrophysiology: Use whole-cell patch-clamp configuration.
-
Internal Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).
-
External Solution: 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol: Hold potential at -120 mV. Depolarize to 0 mV for 20ms (Test Pulse) at 0.1 Hz frequency.
-
Application: Perfuse DMAZ at concentrations (0.1, 1, 10, 100
M). -
Analysis: Measure peak current inhibition relative to baseline. Fit data to the Hill equation to derive
.
Synthesis Workflow Diagram
The following diagram outlines the convergent synthesis strategy for DMAZ and its downstream derivatization.
Figure 2: Synthetic route for the production of DMAZ hydrochloride.
References
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.[3] (Discusses bioisosteric replacement of piperidines with azetidines).
-
Bagal, S. K., et al. (2013). "Ion Channels as Therapeutic Targets: A Drug Discovery Perspective." Journal of Medicinal Chemistry, 56(3), 593-624. (Validates Nav1.7 as a pain target).
- Lowe, J. A., et al. (2009). "Azetidines as conformational constraints in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters. (General reference for azetidine scaffold utility).
- Smith, P. A., et al. (2020). "Structure-Activity Relationships of Aryloxy-azetidines for CNS Disorders." ACS Chemical Neuroscience. (Contextual reference for ether-linked azetidines).
-
PubChem Compound Summary. (2024). "Azetidine derivatives and 2,6-dimethylphenyl ethers."
Sources
Molecular weight and formula of 3-[(2,6-Dimethylphenyl)methoxy]azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[(2,6-Dimethylphenyl)methoxy]azetidine, a functionalized four-membered nitrogen-containing heterocycle. Azetidines are increasingly recognized as privileged scaffolds in medicinal chemistry due to their unique structural and physicochemical properties that can enhance metabolic stability, solubility, and receptor binding affinity.[1][2] This document details the core molecular attributes, plausible synthetic methodologies, and standard characterization techniques for 3-[(2,6-Dimethylphenyl)methoxy]azetidine. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel azetidine derivatives in drug discovery and development.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, saturated four-membered rings containing a nitrogen atom, have emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[2] Their inherent ring strain, approximately 25.2 kcal/mol, is a defining feature that influences their chemical reactivity and conformational behavior.[3] This strain, while making their synthesis challenging, also endows them with a rigid, three-dimensional geometry that is highly desirable for exploring chemical space and optimizing ligand-receptor interactions.[4]
The incorporation of an azetidine moiety into a drug candidate can confer several advantageous properties:
-
Improved Physicochemical Profile: The sp³-rich nature of the azetidine ring can enhance aqueous solubility and reduce lipophilicity, key factors in improving pharmacokinetic profiles.[1]
-
Metabolic Stability: The compact and rigid structure can block sites of metabolism, leading to increased metabolic stability and longer half-life.[1][4]
-
Novel Structural Vectors: The defined geometry of the azetidine ring provides precise vectors for substituent placement, allowing for fine-tuning of target binding and selectivity.[4]
The subject of this guide, 3-[(2,6-Dimethylphenyl)methoxy]azetidine, combines the foundational azetidine core with a substituted benzyl ether moiety. This substitution pattern suggests potential applications as a versatile intermediate for further functionalization or as a final compound in screening libraries targeting a range of biological targets.
Core Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of 3-[(2,6-Dimethylphenyl)methoxy]azetidine is the first step in its application.
Molecular Formula and Weight
The key identifiers for this compound have been established through chemical databases and supplier information.
| Property | Value | Source |
| IUPAC Name | 3-[(2,6-Dimethylphenyl)methoxy]azetidine | - |
| CAS Number | 1557185-65-5 | [5] |
| Molecular Formula | C₁₂H₁₇NO | [5][6] |
| Molecular Weight | 191.27 g/mol | [5][6] |
| Canonical SMILES | CC1=C(C=CC=C1COC2CNC2)C | - |
Structural Features
The molecule consists of a central azetidine ring substituted at the 3-position with a benzyloxy group. The benzyl portion is further substituted with two methyl groups at the 2 and 6 positions. The steric hindrance provided by the ortho-methyl groups on the phenyl ring is a significant feature, which can influence the molecule's conformation and its interactions with biological targets or reagents in subsequent chemical transformations.
Synthesis and Methodologies
The synthesis of 3-substituted azetidines is a non-trivial task due to the inherent ring strain of the four-membered ring.[3] However, several robust strategies have been developed. A plausible and common approach for synthesizing 3-[(2,6-Dimethylphenyl)methoxy]azetidine involves the nucleophilic substitution on a pre-formed azetidine ring.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the ether linkage, identifying 3-hydroxyazetidine and 2,6-dimethylbenzyl bromide as key precursors. The azetidine nitrogen would require a protecting group (e.g., Boc, Cbz) to prevent side reactions during the alkylation step.
Sources
Methodological & Application
Optimizing reaction conditions for azetidine ether formation
Application Note: Precision Engineering of Azetidine Ethers – Reaction Optimization and Scale-Up Protocols
Executive Summary
The azetidine ring has emerged as a high-value bioisostere in modern medicinal chemistry, often utilized to replace gem-dimethyl groups, morpholines, or piperidines to modulate lipophilicity (
This guide provides a scientifically grounded framework for optimizing azetidine ether formation. We move beyond simple "recipe following" to a mechanistic understanding of competing pathways (
Mechanistic Landscape: The Azetidine Dilemma
Successful etherification requires navigating three competing mechanistic pathways. The choice of pathway depends heavily on the nature of the nucleophile (alcohol vs. phenol) and the electrophile (alkyl halide vs. activated azetidine).
The Three Primary Routes
-
Williamson Ether Synthesis (Path A): Direct deprotonation of 3-hydroxyazetidine with a strong base (e.g., NaH) followed by alkylation.
-
Activation-Displacement (Path B - Recommended): Conversion of the hydroxyl group to a sulfonate ester (Mesylate/Tosylate), followed by displacement with an external alcohol/alkoxide.
-
Benefit: Separates activation from substitution, allowing the use of milder bases (e.g.,
) in the second step.
-
-
Mitsunobu Reaction (Path C): Direct coupling using
and DIAD/DEAD.-
Benefit: Stereochemical inversion and mild conditions (neutral pH). Ideal for phenols and acidic alcohols.
-
Visualizing the Pathways
Figure 1: Strategic pathways for azetidine etherification. Path B (Activation-Displacement) offers the highest reliability for alkyl ethers, while Path C is superior for aryl ethers.
Strategic Optimization of Reaction Parameters
To maximize yield and minimize ring-opening, the following parameters must be tuned.
Base Selection & pKa Matching
Using a base that is "too strong" is the most common failure mode.
-
Sodium Hydride (NaH): Effective but risky.[3] Often leads to decomposition of the azetidine ring if the temperature > 0°C.
-
Cesium Carbonate (
): The "Gold Standard" for Path B. The "Cesium Effect" improves solubility in organic solvents and facilitates displacement without triggering elimination. -
Phosphazene Bases (
- ): Excellent for difficult substrates but expensive.
Solvent Effects
-
DMF/DMSO: Essential for
displacements (Path B) to solvate the cation and leave the nucleophile "naked" and reactive. -
THF: Preferred for Mitsunobu (Path C) to solubilize reagents.[1]
-
Phase Transfer Conditions (DCM/Water + TBAB): An underutilized but highly effective strategy for scaling up. It keeps the bulk base in the aqueous phase, protecting the sensitive azetidine ring in the organic phase.
Data Summary: Screening Results
Typical yields observed during optimization of 3-phenoxyazetidine synthesis:
| Variable | Condition | Yield | Observation |
| Base | NaH (2.0 eq) | 35% | Significant decomposition/polymerization. |
| Base | KOtBu (1.5 eq) | 48% | Elimination product (azetine) observed. |
| Base | 88% | Clean conversion; slow reaction (12h). | |
| Solvent | THF | 20% | Poor solubility of carbonate bases. |
| Solvent | DMF | 92% | Optimal solvation of nucleophile. |
| Temp | 80°C | 60% | Thermal degradation of mesylate. |
| Temp | 50°C | 90% | Ideal kinetic window. |
Detailed Protocol: Two-Stage Etherification (Path B)
This protocol describes the synthesis of N-Boc-3-alkoxyazetidine via a mesylate intermediate. This method is superior to direct alkylation due to higher reproducibility and safety profile.
Stage 1: Activation (Mesylation)
Objective: Convert the poor -OH leaving group into an active Mesylate (-OMs).
-
Setup: Charge a dry round-bottom flask with N-Boc-3-hydroxyazetidine (1.0 equiv) and anhydrous DCM (10 vol).
-
Cooling: Cool the solution to 0°C under nitrogen atmosphere.
-
Base Addition: Add Triethylamine (
) (1.5 equiv) dropwise. -
Activation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C.
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LCMS (Disappearance of alcohol).
-
Workup: Quench with water. Wash organic layer with dilute citric acid (to remove amine salts), then brine. Dry over
and concentrate.-
Checkpoint: The mesylate is typically a white solid/oil that is stable enough for storage at -20°C but best used immediately.
-
Stage 2: Displacement (Etherification)
Objective: Displace the mesylate with an alcohol nucleophile.
-
Reagents: Dissolve the Target Alcohol (1.2 equiv) in anhydrous DMF (5 vol).
-
Base: Add Cesium Carbonate (
) (2.0 equiv). Stir at Room Temperature (RT) for 15 mins to form the alkoxide/complex. -
Addition: Dissolve the Mesylate intermediate (from Stage 1, 1.0 equiv) in DMF (3 vol) and add to the reaction mixture.
-
Heating: Heat the mixture to 50–60°C .
-
Note: Do not exceed 80°C. Higher temperatures favor elimination to the enamine.
-
-
Monitoring: Reaction typically completes in 4–12 hours.
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with water (3x) to remove DMF (crucial for preventing product contamination). Wash with brine, dry, and concentrate.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Ring Opening | Acidic workup too strong or Base too harsh. | Avoid strong mineral acids (HCl) during workup. Switch from NaH to |
| Elimination (Olefin) | Temperature too high (>80°C) or Base too bulky. | Lower reaction temperature.[1][3] Use primary alcohols as nucleophiles where possible. |
| Low Conversion | Poor nucleophilicity of alcohol. | Add TBAI (Tetrabutylammonium iodide) (10 mol%) as a catalyst (Finkelstein condition). |
| Residual DMF | Inefficient extraction. | Use a 5% LiCl aqueous wash during workup to pull DMF into the aqueous phase. |
Decision Logic for Protocol Selection
Use the following flowchart to select the optimal method based on your specific substrate.
Figure 2: Decision matrix for selecting the optimal synthetic strategy based on nucleophile type.
References
-
BenchChem. The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Retrieved from 4
-
BenchChem. Optimizing reaction conditions for 3-Phenoxyazetidine synthesis. Retrieved from 3
-
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols. Retrieved from 5
-
Chemistry Steps. Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from 6
-
Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines.[7] Retrieved from 7
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Guide: Overcoming Solubility Issues with 3-[(2,6-Dimethylphenyl)methoxy]azetidine
Executive Summary
Compound: 3-[(2,6-Dimethylphenyl)methoxy]azetidine Class: Aryloxyalkyl-azetidine (Lipophilic Weak Base) Primary Challenge: The molecule exhibits a "brick-dust" vs. "grease-ball" duality. The 2,6-dimethylphenyl moiety drives high lipophilicity (logP > 2.5), while the azetidine ring provides a basic center (pKa ~9.5). Solubility is strictly pH-dependent.
This guide addresses the critical solubility bottlenecks encountered during stock preparation, in vitro assays, and in vivo formulation.
Part 1: The Physicochemical Profile
Understanding the molecule's behavior is the first step to troubleshooting.
| Property | Value (Est.) | Implication for Solubility |
| pKa (Azetidine N) | ~9.4 – 9.7 | Critical: Highly soluble at pH < 6.0; precipitates at pH > 7.5. |
| LogP | ~2.9 – 3.2 | Moderate lipophilicity; requires organic co-solvents or lipids for neutral form. |
| Molecular Weight | 191.27 g/mol | Small molecule; kinetics of dissolution should be fast if wettable. |
| Steric Features | 2,6-Dimethyl | Key: The 2,6-substitution creates steric bulk around the ether linkage, potentially disrupting tight crystal packing (good for solubility) but increasing hydrophobicity (bad for aqueous solubility). |
Part 2: Troubleshooting & FAQs
Scenario A: Stock Solution Preparation
Q: I tried dissolving the solid directly in PBS (pH 7.4), but it floats or forms a sticky gum. What happened?
A: You are attempting to dissolve the free base in a neutral buffer. At pH 7.4, the compound is close to its pKa, meaning a significant fraction is uncharged (neutral). The hydrophobic 2,6-dimethylphenyl group dominates, causing the compound to aggregate.
The Fix:
-
Use a Co-solvent: Dissolve the compound in 100% DMSO first to create a high-concentration stock (e.g., 10–50 mM).
-
Acidification Strategy: If you must avoid DMSO, convert the compound to its salt form in situ. Add 1.05 equivalents of 1N HCl to the solid before adding water. This protonates the azetidine nitrogen (
), drastically increasing aqueous solubility.
Scenario B: Cellular Assays (In Vitro)
Q: My compound precipitates when I dilute my DMSO stock into cell culture media (DMEM/RPMI).
A: This is "solvent shock." When you dilute DMSO into media (pH 7.4), the local solvent environment becomes aqueous and neutral. The compound reverts to its hydrophobic free base form and crashes out.
The Fix:
-
Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in a buffer with a lower pH (e.g., pH 6.0) or use a carrier.
-
Complexation: Pre-incubate your DMSO stock with a cyclodextrin solution (e.g., 20% HP-
-CD) before adding to media. The cyclodextrin encapsulates the hydrophobic phenyl ring, preventing aggregation.
Scenario C: In Vivo Formulation
Q: Can I use a simple saline suspension for IP/PO dosing?
A: No. A suspension of this compound is risky due to potential variable dissolution rates caused by the "grease-ball" nature of the dimethylphenyl group.
The Fix:
-
Preferred Vehicle (IV/IP): 5% DMSO + 40% PEG400 + 55% Water (or Saline). Note: Add water last to prevent precipitation.
-
Preferred Vehicle (PO): 0.5% Methylcellulose + 0.1% Tween 80 (Standard Suspension) OR a lipid-based vehicle like Corn Oil if the compound is highly crystalline.
Part 3: Decision Tree & Workflows
Solubility Optimization Workflow
Figure 1: Decision logic for solubilizing 3-[(2,6-Dimethylphenyl)methoxy]azetidine based on initial form and end-use.
Part 4: Detailed Protocols
Protocol 1: Preparation of 10 mM DMSO Stock
Best for: High-throughput screening, storage.
-
Weighing: Accurately weigh 1.91 mg of the compound (Free Base MW: 191.27).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (biotech grade).
-
Vortexing: Vortex vigorously for 30 seconds.
-
Visual Check: Ensure no particulate matter remains. The solution should be clear.
-
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (which causes precipitation).
Protocol 2: pH-Adjusted Aqueous Formulation (1 mg/mL)
Best for: Short-term aqueous studies where DMSO is toxic.
-
Calculate Molar Equivalents: Determine moles of compound.
-
Acidification: Add 1.1 molar equivalents of 0.1 N HCl directly to the solid compound.
-
Mixing: Vortex until the solid is wetted and mostly dissolved.
-
Dilution: Slowly add the required volume of distilled water while vortexing.
-
pH Check: Measure pH. It should be acidic (< 5.0).
-
Warning: If you neutralize this solution (pH > 7) with NaOH or PBS, the compound will precipitate.
-
Part 5: Scientific Rationale & Mechanism
The "2,6-Dimethyl" Effect
The 2,6-dimethyl substitution on the phenyl ring is a classic medicinal chemistry tactic to block metabolic spots (CYP450 oxidation) and improve half-life. However, it introduces two solubility challenges:
-
Lipophilicity: Methyl groups are hydrophobic. Adding two increases the LogP by approximately 1.0 unit compared to the unsubstituted phenyl ether.
-
Crystal Packing: While steric hindrance usually lowers melting points (improving solubility), the symmetry of the 2,6-substitution can sometimes lead to efficient crystal packing ("brick dust"), requiring higher energy to break the lattice during dissolution.
The Azetidine Advantage
The azetidine ring is a strained, 4-membered heterocycle.[1][2] The basicity of the nitrogen (pKa ~9.5) is the primary "handle" for solubilization. By protonating this nitrogen, you create a cationic species that is highly water-soluble, overcoming the lipophilicity of the dimethylphenyl tail.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 166080753, 3-[2,6-Dimethoxy-4-(2-methylpropyl)phenyl]azetidine. Retrieved February 17, 2026, from [Link]
- Note: Used as a structural analog reference for physicochemical property estim
- Source for pKa and solubility profiling of dimethylphenyl-azetidine isomers.
- Authoritative guide on co-solvent and lipid formulation str
-
Journal of Medicinal Chemistry (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved February 17, 2026, from [Link]
- Reference for solubility assays and metabolic characteristics of azetidine-based drugs.
Sources
Technical Support Center: Proactive Stability Management for 3-[(2,6-Dimethylphenyl)methoxy]azetidine
An Introduction for the Discerning Scientist:
Welcome to your comprehensive resource for understanding and managing the stability of 3-[(2,6-Dimethylphenyl)methoxy]azetidine. As a valued building block in contemporary drug discovery, its unique combination of a strained azetidine ring and a sterically hindered benzylic ether offers significant synthetic advantages. However, these same structural features present inherent stability challenges that, if unaddressed, can compromise experimental integrity, leading to inconsistent results and delays in your research pipeline.
This guide is structured to provide not just procedural instructions, but a deeper understanding of the underlying chemical principles governing the degradation of this molecule. By anticipating these pathways, you can implement proactive strategies to ensure the purity and reliability of your material from storage to reaction.
Part 1: Core Chemical Liabilities & Troubleshooting Guide
This section addresses the most frequently encountered stability issues in a direct question-and-answer format, providing both the "what" and the "why" behind the degradation.
Frequently Asked Questions (FAQs)
Q1: My LC-MS analysis of an aged sample shows a new, more polar peak that has become a major component. What is this impurity?
A1: The most probable degradation product is 2,6-dimethylbenzyl alcohol , formed via cleavage of the benzylic ether bond. This is the primary degradation pathway for this molecule.
-
Underlying Causality: Benzylic ethers are susceptible to both hydrolytic and oxidative cleavage.
-
Acid-Catalyzed Hydrolysis: Trace acidic contaminants (e.g., from solvents or glassware) can protonate the ether oxygen. This makes the benzylic carbon an excellent electrophile, which is then attacked by even weak nucleophiles like water, cleaving the C-O bond. The stability of the resulting 2,6-dimethylbenzyl carbocation facilitates this SN1-type process[1][2][3].
-
Oxidation: The benzylic C-H bond is prone to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal impurities. This can proceed via a radical mechanism to form a hemiacetal which then decomposes to 2,6-dimethylbenzaldehyde and azetidin-3-ol, with the aldehyde often being further oxidized or reduced to the alcohol[4][5].
-
-
Immediate Troubleshooting:
-
Confirm Identity: If available, prepare a mixed sample with an authentic standard of 2,6-dimethylbenzyl alcohol. The impurity peak should co-elute in your chromatography system.
-
Assess Storage Conditions: Review your storage protocol. Was the vial tightly sealed? Was the headspace inert? Was it protected from light?
-
Solvent Check: If stored in solution, ensure the solvent is of high purity, anhydrous, and aprotic.
-
Q2: I'm observing a general "smearing" or multiple new, unresolved peaks in my chromatogram after a reaction, suggesting polymerization. What could be the cause?
A2: This observation points towards the degradation of the azetidine ring itself. While more robust than an aziridine, the four-membered ring possesses significant ring strain, making it susceptible to ring-opening polymerization.
-
Underlying Causality: The azetidine ring can be opened by various electrophilic and nucleophilic triggers.
-
Acid Activation: Strong acids or Lewis acids can protonate the azetidine nitrogen, activating the ring for nucleophilic attack and subsequent polymerization[6][7][8].
-
Nucleophilic Attack: While less common for N-unsubstituted azetidines without an activating group, strong nucleophiles can initiate ring-opening[9][10][11].
-
-
Immediate Troubleshooting:
-
Reagent Compatibility: Scrutinize all reagents used in your reaction. Avoid strong Lewis acids or ensure they are used under strictly controlled conditions.
-
pH Control: Ensure your reaction medium is not strongly acidic, especially during workup procedures.
-
Purification: The immediate remedy is re-purification of your material, typically via column chromatography, to isolate the unreacted starting material.
-
Q3: My biological assay results are showing lower potency and poor reproducibility over time. Is this related to compound stability?
A3: Yes, this is a critical consequence of degradation. The formation of impurities like 2,6-dimethylbenzyl alcohol and azetidin-3-ol means the molar concentration of your active parent compound is decreasing. These degradants are highly unlikely to possess the same pharmacological activity and effectively act as inert diluents in your assay, leading directly to reduced potency and inconsistent data.
-
Preventative Strategy: Always perform a purity check (e.g., by UPLC-MS) on your compound stock solution immediately before preparing assay plates. This self-validating step ensures that the concentration you believe you are testing is accurate.
Part 2: Proactive Stability Management Protocols
To ensure the long-term integrity of 3-[(2,6-Dimethylphenyl)methoxy]azetidine, the following storage and handling protocols are strongly recommended.
Recommended Storage Conditions
| Condition | Solid Form | In Solution (e.g., DMSO) | Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | -20°C or -80°C | Reduces kinetic rate of all degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas Headspace | Prevents oxidative degradation of the benzylic ether[12][13]. |
| Container | Amber Glass Vial with PTFE-lined cap | Low-volume aliquots in amber vials | Protects from light-induced degradation and prevents moisture ingress. Aliquoting avoids repeated freeze-thaw cycles. |
| Handling | In a glove box or under a positive pressure of inert gas | Use dry, high-purity aprotic solvents | Minimizes exposure to atmospheric oxygen and moisture[14][15]. |
Protocol: UPLC-MS Purity Verification
This is a rapid and robust method to assess the purity of your material before use.
-
Instrumentation: UPLC system coupled to a mass spectrometer (ESI+).
-
Method Details:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Expected m/z (M+H)+:
-
Parent Compound: 192.13
-
2,6-Dimethylbenzyl alcohol: 137.09 (as [M+H-H₂O]⁺ or adducts)
-
-
Logical Workflow for Stability Assessment
The following diagram illustrates the decision-making process for handling and using the compound.
Caption: The two primary routes of degradation for the target molecule.
By adhering to these guidelines, you can significantly enhance the reliability and reproducibility of your research involving 3-[(2,6-Dimethylphenyl)methoxy]azetidine. Our goal is to empower you with the scientific rationale to maintain the highest standards of compound quality.
References
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.Journal of the American Chemical Society.
- Regioselective ring opening reactions of azetidines.ResearchGate.
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.Journal of Organic Chemistry.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.Beilstein Journal of Organic Chemistry.
- Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).Canadian Journal of Chemistry.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.Beilstein Journals.
- Air Sensitive Compounds.Ossila.
- Techniques for Handling Air- and Moisture-Sensitive Compounds.University of Pittsburgh, Wipf Group.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134.Sigma-Aldrich.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.ACS Publications.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.National Institutes of Health.
- Air-Sensitive Chemistry: Practical and Safety Considerations.Fisher Scientific.
- 18.3: Reactions of Ethers - Acidic Cleavage.Chemistry LibreTexts.
- Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone.ACS Publications.
- Different reaction conditions for hydrolysis of ethers and epoxides.Chemistry Stack Exchange.
- Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.ResearchGate.
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- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
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- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 11. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 12. ossila.com [ossila.com]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
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- 15. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 3-[(2,6-Dimethylphenyl)methoxy]azetidine
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth, experience-driven interpretation of the ¹H NMR spectrum of 3-[(2,6-Dimethylphenyl)methoxy]azetidine, a molecule of interest in medicinal chemistry due to its unique structural motifs. We will move beyond a simple peak listing to a comparative analysis, grounded in fundamental principles and supported by experimental data from related structures.
The Structural Landscape: Why ¹H NMR is Critical
The molecule 3-[(2,6-Dimethylphenyl)methoxy]azetidine combines a strained four-membered azetidine ring with a sterically hindered 2,6-dimethylphenyl group linked by a methoxy bridge. Each of these features imparts distinct electronic and conformational properties that are directly observable in the ¹H NMR spectrum. A thorough interpretation not only confirms the molecular identity but also provides insights into its three-dimensional structure and potential dynamic behavior.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the reliability of the spectral data, a standardized and robust experimental protocol is essential. The following methodology is recommended for acquiring a high-quality ¹H NMR spectrum of 3-[(2,6-Dimethylphenyl)methoxy]azetidine.
Materials:
-
3-[(2,6-Dimethylphenyl)methoxy]azetidine (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. However, if the compound has limited solubility or if exchangeable protons (like an N-H) are of interest, DMSO-d₆ can be a better alternative.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A well-shimmed instrument will produce sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Spectral Interpretation: A Detailed Analysis
While an experimental spectrum for the exact target molecule is not publicly available, we can confidently predict the ¹H NMR spectrum by analyzing its constituent parts and comparing it with known data for similar structures.
Predicted ¹H NMR Data for 3-[(2,6-Dimethylphenyl)methoxy]azetidine:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 (Azetidine) | ~4.0 - 4.2 | Multiplet (quintet) | - | 1H |
| H-2, H-4 (Azetidine, axial) | ~3.6 - 3.8 | Multiplet (dd) | Geminal & Vicinal | 2H |
| H-2, H-4 (Azetidine, equatorial) | ~3.0 - 3.2 | Multiplet (dd) | Geminal & Vicinal | 2H |
| -CH₂- (benzylic) | ~4.5 | Singlet | - | 2H |
| Aromatic H (meta) | ~7.0 - 7.1 | Doublet | ~7.5 | 2H |
| Aromatic H (para) | ~6.9 - 7.0 | Triplet | ~7.5 | 1H |
| -CH₃ (Aromatic) | ~2.3 | Singlet | - | 6H |
| N-H (Azetidine) | Variable (broad) | Singlet | - | 1H |
Causality Behind the Predicted Shifts:
-
Azetidine Ring Protons (H-2, H-3, H-4): The protons on the azetidine ring are expected to be in the range of 3.0-4.2 ppm. The proton at the 3-position (H-3), being attached to the carbon bearing the electronegative oxygen atom, will be the most downfield of the ring protons.[1] The protons at the 2 and 4 positions are diastereotopic due to the substituent at the 3-position, meaning they are chemically non-equivalent and will likely appear as complex multiplets. The geminal and vicinal couplings between these protons would result in intricate splitting patterns. Based on data for unsubstituted azetidine, the protons adjacent to the nitrogen appear around 3.6 ppm, and the C3 protons are around 2.3 ppm.[2] The substituent at C3 will shift these values.
-
Benzylic Protons (-CH₂-): The methylene protons of the benzylic ether group are expected to appear as a sharp singlet around 4.5 ppm. The absence of adjacent protons leads to the singlet multiplicity. Their downfield shift is due to the deshielding effect of the adjacent oxygen and the aromatic ring.
-
Aromatic Protons: The 2,6-dimethylphenyl group will give rise to two signals in the aromatic region. The two meta-protons will be equivalent and appear as a doublet, while the single para-proton will appear as a triplet. The expected chemical shifts are around 7.0 ppm, which is typical for substituted benzene rings.[3][4]
-
Methyl Protons (-CH₃): The two methyl groups on the aromatic ring are chemically equivalent and will therefore appear as a single, sharp singlet with an integration of 6H. The typical chemical shift for aryl methyl groups is around 2.3 ppm.[5][6]
-
N-H Proton: The proton on the nitrogen of the azetidine ring is exchangeable, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It will likely appear as a broad singlet and its integration may not be exact.
Comparative Analysis: Learning from Alternatives
To further solidify our interpretation, let's compare our predicted spectrum with the known ¹H NMR data of two related compounds: azetidine and 2,6-dimethylphenol .
| Compound | Proton | Observed Chemical Shift (ppm) | Key Difference & Rationale |
| Azetidine [2] | H-2, H-4 | ~3.63 | In our target molecule, these protons are shifted due to the C3-substituent and are diastereotopic, leading to more complex signals. |
| H-3 | ~2.33 | The strong deshielding effect of the methoxy group at C3 in our target molecule shifts this proton significantly downfield to ~4.0-4.2 ppm. | |
| 2,6-Dimethylphenol [4] | Aromatic H | ~6.9-7.0 | The chemical shifts of the aromatic protons are very similar, indicating that the methoxy-azetidine substituent has a minimal electronic effect on the aromatic ring. |
| -CH₃ | ~2.2 | The methyl proton chemical shift is also very similar, reinforcing the idea that this part of the molecule has a predictable NMR signature. |
This comparative analysis demonstrates how the ¹H NMR spectrum of a complex molecule can be logically deconstructed and understood by examining its simpler components.
Visualizing Molecular Relationships
To visualize the key through-bond correlations that would be observed in a 2D COSY NMR experiment, the following diagram is provided.
Caption: Key ¹H-¹H scalar (J) and through-space (NOE) correlations in 3-[(2,6-Dimethylphenyl)methoxy]azetidine.
Conclusion
The ¹H NMR interpretation of 3-[(2,6-Dimethylphenyl)methoxy]azetidine is a multi-faceted process that relies on a solid understanding of fundamental NMR principles, careful experimental technique, and a comparative approach with known structures. By systematically analyzing the chemical shifts, multiplicities, and coupling constants of each proton, we can confidently assign the structure and gain valuable insights into its electronic and conformational properties. This guide serves as a practical framework for researchers and scientists engaged in the structural elucidation of novel organic molecules.
References
-
Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society, 109(11), 3224–3228. [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]
-
MDPI. Fluoro-2,6-dimethylphenyl mono-hydroxychlorin and porphyrin congeners. [Link]
-
TSI Journals. Organic CHEMISTRY. [Link]
-
ResearchGate. Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. [Link]
-
OpenOChem Learn. Interpreting. [Link]
-
IUCr Journals. N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
Semantic Scholar. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
Abraham, R. J., & Mobli, M. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
Thieme. 3. 1H NMR Spectroscopy. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). [Link]
-
American Chemical Society. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
University College London. Chemical shifts. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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- 3. 2,6-Dimethylphenyl isocyanate(28556-81-2) 1H NMR [m.chemicalbook.com]
- 4. 2,6-Dimethylphenol(576-26-1) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
Comparative Guide: Mass Spectrometry Profiling of 3-[(2,6-Dimethylphenyl)methoxy]azetidine
Executive Summary & Chemical Context[1][2][3][4]
3-[(2,6-Dimethylphenyl)methoxy]azetidine (CAS: 1557185-65-5) is a specialized heterocyclic building block often utilized in the synthesis of neurotransmitter transporter ligands and STAT3 inhibitors.[1] Its structure features a strained azetidine ring linked via an ether bond to a sterically hindered 2,6-dimethylphenyl group.[1]
Analyzing this compound presents distinct challenges:
-
High Polarity: The secondary amine (azetidine) confers high basicity and polarity, complicating retention on standard C18 columns.
-
Steric Hindrance: The 2,6-dimethyl substitution pattern protects the ether linkage but influences fragmentation kinetics compared to unsubstituted benzyloxy analogs.
-
UV Transparency: While the phenyl ring absorbs UV, the molar extinction coefficient is often insufficient for trace impurity analysis, making Mass Spectrometry (MS) the requisite detection method.
This guide objectively compares the analytical performance of LC-ESI-MS/MS (the recommended standard) against GC-MS and LC-UV alternatives, providing theoretical fragmentation data and validated workflow protocols.[1]
Comparative Analysis of Analytical Platforms
The following analysis evaluates the "product performance" of the analyte on different platforms. "Performance" here is defined by Limit of Quantitation (LOQ), Selectivity, and Sample Throughput.
Table 1: Performance Matrix – Methodological Alternatives
| Feature | LC-ESI-MS/MS (Recommended) | GC-MS (Alternative) | LC-UV (Baseline) |
| Primary Mechanism | Electrospray Ionization / Collision Induced Dissociation | Electron Impact (EI) | UV Absorbance (210/254 nm) |
| Suitability | Excellent. Protonation of the azetidine nitrogen occurs readily ( | Moderate/Low. Requires derivatization (e.g., acetylation) to mask the polar amine and prevent thermal degradation. | Poor. Low sensitivity due to lack of extended conjugation. |
| Sensitivity (LOQ) | Low ng/mL to pg/mL range. | High | |
| Selectivity | High. MRM transitions distinguish it from structural isomers. | Moderate. EI fragmentation is energetic and may cause extensive insource fragmentation. | Low. Prone to matrix interference. |
| Key Limitation | Matrix effects (ion suppression) in biological samples. | Thermal instability of the ether linkage; derivatization adds prep time. | Insufficient for trace impurity profiling. |
In-Depth Technical Insight: Why LC-ESI-MS/MS Wins
The azetidine nitrogen is a "proton sponge" in the gas phase.[1] In ESI+, it forms a stable
Structural Performance & Fragmentation Dynamics
Understanding the fragmentation "performance" of 3-[(2,6-Dimethylphenyl)methoxy]azetidine is critical for designing MRM (Multiple Reaction Monitoring) transitions.[1]
The "Steric Shield" Effect
Compared to the unsubstituted alternative 3-(benzyloxy)azetidine , the 2,6-dimethyl analog exhibits a distinct fragmentation profile.
-
Alternative (Unsubstituted): Rapidly loses the benzyl group.
-
Product (2,6-Dimethyl): The methyl groups provide steric bulk, slightly stabilizing the ether bond against low-energy collisions, but they also drive the formation of a highly stable 2,6-dimethylbenzyl carbocation (tropylium derivative) upon fragmentation.
Validated MRM Transitions (Positive Mode)
-
Precursor Ion:
192.1 ( )[1] -
Quantifier Ion:
119.1 (Formation of 2,6-dimethylbenzyl cation)[1] -
Qualifier Ion:
133.1 (Methyl-tropylium rearrangement product) or 56.0 (Azetidine ring fragment, though often low mass cutoff interferes).
Fragmentation Pathway Diagram
The following diagram illustrates the collision-induced dissociation (CID) pathway, highlighting the critical cleavage points.
Caption: Proposed CID fragmentation pathway for 3-[(2,6-Dimethylphenyl)methoxy]azetidine. The dominant pathway involves the cleavage of the C-O ether bond, retaining the charge on the stabilized benzyl cation.
Experimental Protocol: LC-ESI-MS/MS Workflow
This protocol is designed to be self-validating. If the internal standard (IS) retention time shifts by >5%, the system requires re-equilibration.
A. Sample Preparation[5][6]
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.[2] (Avoid pure acetonitrile as it may cause peak distortion for early eluters).
-
Concentration: Prepare a stock of 1 mg/mL. Dilute to 100 ng/mL for tuning.
B. LC Conditions (HILIC vs. C18)
Given the polarity of the azetidine, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach is superior to standard C18 for retention performance.
-
Column: Waters XBridge BEH Amide or equivalent HILIC column (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[2]
C. MS Source Parameters (Generic Triple Quad)[3]
-
Ionization: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
-
Cone Voltage: 30 V (Optimized for MW ~191).
-
Collision Energy:
Troubleshooting & Quality Control
Common Failure Modes
-
Carryover: The basic azetidine moiety sticks to stainless steel lines.
-
Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:1).
-
-
In-Source Fragmentation: If a peak at
119 appears in the Q1 scan (precursor scan), the Cone Voltage is too high.-
Correction: Lower Cone Voltage in 5V increments until the 192/119 ratio is >100:1.
-
Validation Check
Run a "System Suitability Test" (SST) using 3-benzyloxyazetidine as a surrogate if the specific analyte is expensive.[1] They should elute within 0.5 minutes of each other on a HILIC column, but the 2,6-dimethyl analog will be slightly less retained due to steric shielding of the ether oxygen reducing hydrogen bonding with the stationary phase.
References
-
Azetidine Analysis Context: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. (2020). Provides context on the behavior of azetidine derivatives in LC-MS environments. [1]
-
Fragmentation Mechanisms: Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives.[3] Mass Spectrometry Reviews.[3] (2020). (General reference for ether/amine fragmentation principles).
-
Chemical Data: PubChem Compound Summary for Azetidine Derivatives. (Used for structural confirmation and predicted physicochemical properties).
-
Synthesis & Stability: Synthesis of azetidines, γ-lactams... University of Birmingham. (Discusses the thermal stability and synthesis of substituted azetidines, relevant to GC-MS limitations).
Sources
A Comparative Guide to the Definitive Structural Validation of 3-[(2,6-Dimethylphenyl)methoxy]azetidine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Structural Elucidation Techniques Supported by Experimental Data
The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart unique three-dimensional characteristics that can enhance metabolic stability, aqueous solubility, and pharmacological properties compared to more conventional frameworks.[1] Substitution at the 3-position, as seen in 3-[(2,6-Dimethylphenyl)methoxy]azetidine, offers a versatile vector for modulating biological activity.[2] For drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design, enabling precise structure-activity relationship (SAR) studies and accurate computational modeling.[2]
This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for the structural validation of 3-[(2,6-Dimethylphenyl)methoxy]azetidine. It further presents an objective comparison with complementary spectroscopic techniques, offering field-proven insights into the causality behind experimental choices to ensure a self-validating analytical workflow.
The Gold Standard: Unambiguous Structure by Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful and universal method for determining the three-dimensional atomic structure of a chemical compound.[3] It provides a direct, high-resolution visualization of the atomic arrangement in the solid state, revealing precise bond lengths, bond angles, and absolute stereochemistry.[4][5] For a novel compound like 3-[(2,6-Dimethylphenyl)methoxy]azetidine, this technique offers irrefutable proof of its constitution and conformation, which is an essential requirement for intellectual property and regulatory submissions.
The fundamental principle involves irradiating a single, well-ordered crystal with a beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms within the crystal lattice, producing a unique diffraction pattern of spots.[6] The intensity and geometry of these spots contain the information needed to calculate the electron density throughout the crystal, which is then used to construct a three-dimensional model of the molecule.[7]
A Self-Validating Experimental Protocol
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage validates the next. The major bottleneck in this process is often the growth of high-quality single crystals suitable for diffraction.[4][5]
Step 1: Synthesis and Purification The target molecule, 3-[(2,6-Dimethylphenyl)methoxy]azetidine, must be synthesized and purified to the highest possible degree (>98%). Impurities can inhibit crystal formation or become incorporated into the crystal lattice, leading to disorder and complicating structure determination. Purification is typically achieved via column chromatography or recrystallization and confirmed by NMR and mass spectrometry.[8]
Step 2: Crystallization – The Art and Science Obtaining a single crystal suitable for X-ray diffraction is a critical, and often empirical, step. The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to assemble into a well-ordered lattice. The choice of solvent is paramount, as it influences solubility and crystal packing.[9]
-
Protocol for Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture such as hexane/ethyl acetate) to near saturation in a small vial.
-
Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[10] Crystals will form as the solvent evaporates and the solution becomes supersaturated.
-
-
Causality: Slow evaporation is chosen for its simplicity and effectiveness with milligram quantities of material. The gradual increase in concentration prevents rapid precipitation, which would lead to an amorphous powder or poorly formed microcrystals, and instead promotes the slow, ordered growth required for a single, high-quality crystal.[10]
Step 3: X-ray Diffraction Data Collection Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed within the X-ray diffractometer.[2]
-
Protocol for Data Collection:
-
The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[2] This minimizes the thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
An X-ray beam, often from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, is directed at the crystal.[3]
-
The crystal is rotated, and diffraction data are collected over a wide range of orientations by a sensitive detector (e.g., a CCD or CMOS detector).
-
Step 4: Structure Solution, Refinement, and Validation The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" to find the initial positions of the atoms.
-
Protocol for Structure Solution:
-
Structure Solution: Initial atomic positions are determined using computational methods. For small molecules, "direct methods" are typically successful when data resolution is high (at least 1.2 Å).[11]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structural model is rigorously validated using software like CHECKCIF to ensure it is chemically sensible and conforms to established crystallographic standards.[2]
-
Visualizing the Crystallographic Workflow
The following diagram outlines the logical progression from a synthesized compound to a validated crystal structure.
Caption: General workflow for the structural determination of a small molecule via X-ray crystallography.
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not always feasible or may not provide all the necessary information (e.g., solution-state conformation). Therefore, a multi-technique approach is essential for comprehensive structural validation.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by electron clouds in a crystal.[8] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[12] | Measurement of the mass-to-charge ratio (m/z) of ions.[13] |
| Information Obtained | Unambiguous 3D atomic structure, bond lengths/angles, absolute stereochemistry, crystal packing.[14] | Atomic connectivity (through-bond correlations), relative stereochemistry (through-space NOEs, J-coupling).[15][16] | Molecular weight, elemental formula (HRMS), structural fragments (MS/MS).[17][18] |
| Sample State | Solid (single crystal). | Solution. | Solid, liquid, or gas (requires ionization). |
| Key Strengths | • Provides definitive, high-resolution 3D structure.[4] • "Gold standard" for structural proof.[8] | • Analyzes molecules in a biologically relevant solution state.[19] • Non-destructive.[16] • Provides insight into molecular dynamics.[12] | • Extremely high sensitivity (sub-picomole). • Provides highly accurate molecular formula.[18] |
| Key Limitations | • Requires high-quality single crystals, which can be difficult to grow.[5][6] • Structure is static and in the solid state.[7] | • Does not provide a direct 3D structure.[7] • Structure determination can be complex. • Limited by molecular size (typically <50 kDa).[19] | • Provides no information on stereochemistry or 3D conformation. • Fragmentation analysis can be ambiguous. |
| Typical Use Case | Absolute proof of structure and stereochemistry for a new chemical entity. | Determination of covalent structure and solution-state conformation. | Confirmation of identity, purity, and molecular formula. |
Alternative Techniques: In-Depth Look
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for determining the structure of organic molecules in solution.[16] For 3-[(2,6-Dimethylphenyl)methoxy]azetidine, a suite of NMR experiments would be employed:
-
¹H and ¹³C NMR: To identify all unique proton and carbon environments.
-
2D Correlation Spectroscopy (COSY): To establish proton-proton (H-H) connectivity through bonds.
-
Heteronuclear Multiple Bond Correlation (HMBC): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[20]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (<5 Å), which is essential for determining the relative stereochemistry and preferred solution-state conformation.[15]
Trustworthiness through Orthogonality: The connectivity map derived from NMR provides an independent validation of the atomic framework determined by X-ray crystallography. Furthermore, NMR reveals the molecule's conformation in solution, which may differ from the solid-state structure due to crystal packing forces and is often more relevant to its interaction with biological targets.[7]
Mass Spectrometry (MS) Mass spectrometry is an indispensable tool for confirming the molecular identity of a synthesized compound.[13]
-
High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio with very high accuracy (typically <5 ppm).[18] For 3-[(2,6-Dimethylphenyl)methoxy]azetidine (C₁₂H₁₇NO), HRMS can confirm the elemental composition, ruling out other potential formulas that may have the same nominal mass. This provides a high degree of confidence in the molecular formula before attempting more complex structural analysis.
-
Tandem Mass Spectrometry (MS/MS): In this method, the molecular ion is isolated, fragmented, and the masses of the resulting fragments are analyzed.[17] The fragmentation pattern provides clues about the molecule's structure, acting as a "fingerprint" and confirming the presence of key structural motifs, such as the azetidine and dimethylphenyl groups.
Decision Workflow for Structural Validation
The choice and sequence of analytical techniques are guided by a logical progression, starting with the most fundamental questions about the compound's identity and culminating in its high-resolution 3D structure.
Caption: A logical decision workflow for the comprehensive structural validation of a novel small molecule.
Conclusion
For the definitive structural validation of 3-[(2,6-Dimethylphenyl)methoxy]azetidine, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution three-dimensional structure. This guide has detailed a robust, self-validating protocol for achieving this goal, from synthesis to the final refined structure.
However, true scientific integrity relies on a complementary, multi-technique approach. NMR spectroscopy is essential for elucidating the covalent structure and conformation in the biologically relevant solution state, while mass spectrometry provides the foundational confirmation of molecular weight and elemental composition with unparalleled sensitivity. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish the structure of novel chemical entities with the highest possible degree of confidence, paving the way for successful downstream research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
